1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one
Description
“1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one” is a complex organic compound that features a triazole ring, a bicyclic azabicyclo octane structure, and a chlorophenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-12-1-5-16(6-2-12)24-9-17(23)22-13-3-4-14(22)8-15(7-13)21-11-19-10-20-21/h1-2,5-6,10-11,13-15H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVDXIIMOXFXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)Cl)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Boc Protection of Nortropinone
A representative procedure involves reacting nortropinone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C using triethylamine (TEA) as a base. This step achieves a 94.5% yield of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, as verified by silica gel chromatography.
Reaction Scheme:
$$
\text{Nortropinone hydrochloride} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM, 0°C}} \text{tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate}
$$
Acylation with 2-(4-Chlorophenoxy)acetyl Group
Following triazole incorporation, the Boc group is cleaved using HCl in dioxane or TFA in DCM , exposing the secondary amine for acylation.
Deprotection and Acylation
The free amine reacts with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base (e.g., TEA or DIPEA) to form the target compound. Alternatively, Schotten-Baumann conditions (aqueous NaOH, DCM) may be used to minimize side reactions.
Optimized Conditions:
- Solvent: Dichloromethane or THF
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C to room temperature
- Yield: 70–85% (estimated based on analogous structures)
Stereochemical Considerations
The (1R,5S) configuration is critical for biological activity. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric synthesis using chiral auxiliaries during the Mannich cyclization ensures enantiomeric excess.
Analytical Validation:
- HPLC: Chiral stationary phases (e.g., Chiralpak AD-H) confirm >98% ee.
- X-ray Crystallography: Absolute configuration assignment for crystalline intermediates.
Scalability and Industrial Relevance
Large-scale production (≥100 kg) employs continuous flow reactors for triflate formation and coupling steps to enhance reproducibility and safety. Key challenges include:
- Purification: Silica gel chromatography is replaced with crystallization or distillation for intermediates.
- Cost Optimization: Recycling of Cu catalysts and solvents reduces environmental impact.
Emerging Methodologies
Recent advances explore photoredox catalysis for triazole coupling and biocatalytic acylation using lipases. These methods aim to improve atom economy and reduce heavy metal usage.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the triazole ring or the azabicyclo octane core.
Reduction: Reduction reactions could target the triazole ring or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially involving the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,4-triazol-1-yl)-2-(4-chlorophenoxy)ethan-1-one: A simpler analog without the azabicyclo octane structure.
8-azabicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
The uniqueness of “1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one” lies in its combination of a triazole ring, a bicyclic azabicyclo octane core, and a chlorophenoxy group, which might confer unique biological activities and chemical properties.
Biological Activity
The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its bicyclic structure, which includes a triazole ring and a chlorophenoxy group, suggests diverse interactions with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound has the following molecular formula:
Key properties include:
- Molecular Weight: 330.4 g/mol
- Density: Not available
- Boiling Point: Not available
- Melting Point: Not available
This structure allows for various chemical reactions and modifications that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring enhances its potential for binding to biological macromolecules, influencing pathways related to inflammation and pain management.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, similar to other azabicyclic compounds known for their inhibitory effects on N-acylethanolamine-hydrolyzing acid amidase (NAAA) .
- Receptor Modulation: Interaction with receptors could modulate signaling pathways that are crucial for various physiological processes.
In Vitro Studies
Research has indicated that derivatives of azabicyclo compounds exhibit significant biological activity. For instance, studies on related compounds have shown high selectivity and potency against specific targets like NAAA .
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| ARN16186 | NAAA | 0.655 | High selectivity observed |
| ARN19689 | FAAH | 0.250 | Superior pharmacokinetic profile |
Case Studies
A notable study evaluated the structure-activity relationship (SAR) of azabicyclo compounds, revealing that specific modifications can lead to enhanced inhibitory activity against NAAA. The findings suggest that the introduction of different substituents on the triazole ring significantly affects the compound's efficacy .
Pharmacological Applications
The potential applications of this compound include:
Therapeutic Uses:
- Anti-inflammatory agents: Due to its mechanism of action related to enzyme inhibition.
- Analgesics: Potential use in pain management through modulation of pain pathways.
Q & A
Basic: What synthetic strategies are recommended for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
Answer: The bicyclic core can be synthesized via intramolecular Mannich reactions or reductive amination of appropriate ketone precursors. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Pd/C hydrogenation under H₂) are critical to ensure the (1R,5S) configuration . Protecting groups like benzyl carbamates (e.g., benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate) may stabilize intermediates during functionalization .
Basic: Which spectroscopic techniques are most effective for confirming the triazole and chlorophenoxy substituents?
Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenoxy) and triazole protons (δ 8.1–8.5 ppm) .
- X-ray crystallography : Resolve stereochemistry and verify substituent positions, as demonstrated for triazole-containing analogs .
- HRMS : Confirm molecular weight (C₁₇H₁₈ClN₃O₂: calc. 339.11 g/mol) with <2 ppm error .
Advanced: How can enantiomeric purity be ensured during the installation of the 1,2,4-triazole moiety?
Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis. Alternatively, employ asymmetric cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne click chemistry) with chiral ligands to favor the desired stereoisomer .
Advanced: What in vitro assays are suitable for evaluating this compound’s interaction with neurological targets?
Answer:
- Dopamine transporter (DAT) binding assays : Competitive displacement of [³H]WIN 35,428 in transfected cell lines (IC₅₀ determination) .
- Kinase inhibition profiling : Screen against a panel of 100+ kinases (e.g., CDK, MAPK) at 1 µM to identify off-target effects .
- CYP450 inhibition studies : Use human liver microsomes to assess metabolic stability and drug-drug interaction risks .
Advanced: How can structural modifications resolve contradictions between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) to improve bioavailability, guided by logP calculations (target <3) .
- Prodrug strategies : Mask polar groups (e.g., esterification of ethanone) to enhance membrane permeability .
- Metabolite identification : Use LC-MS/MS to detect unstable intermediates and adjust substituents (e.g., fluorination to block oxidative metabolism) .
Basic: What computational methods predict the compound’s binding mode to androgen receptors?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of the androgen receptor (PDB: 2AM9) to identify key interactions (e.g., triazole-Clp π-stacking) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks .
Advanced: How can flow chemistry improve the scalability of the synthesis?
Answer:
- Continuous-flow oxidation : Use Swern oxidation conditions (oxalyl chloride/DMSO) in a microreactor to safely handle hazardous intermediates .
- DoE optimization : Apply a central composite design to maximize yield by varying residence time (5–30 min) and temperature (0–25°C) .
Advanced: What strategies mitigate oxidation of the triazole group during storage?
Answer:
- Lyophilization : Store under argon in amber vials at -20°C with desiccants (e.g., silica gel) .
- Antioxidant additives : Include 0.1% BHT in DMSO stock solutions to prevent radical-mediated degradation .
Basic: How is the stereochemical stability of the azabicyclo core validated under physiological pH?
Answer:
- pH-dependent NMR : Monitor ¹H spectra in D₂O at pH 2–10. Look for peak splitting/shifting indicating epimerization .
- Chiral stability assays : Incubate at 37°C for 24h and re-analyze enantiomeric ratio via HPLC .
Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
